molecular formula C15H31ClN2O B4885180 N-[2-(1-piperidinyl)ethyl]-2-propylpentanamide hydrochloride

N-[2-(1-piperidinyl)ethyl]-2-propylpentanamide hydrochloride

Cat. No. B4885180
M. Wt: 290.87 g/mol
InChI Key: BGZINZFBVRVCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NPP is a chemical compound that was first synthesized in the 1970s and has since been studied for its potential medical applications. It is a member of the amide class of compounds and is structurally similar to other compounds that have been used as analgesics and anesthetics.

Mechanism of Action

NPP acts on the mu opioid receptor in the brain and spinal cord, which is responsible for mediating pain. It binds to the receptor and activates it, leading to a decrease in the transmission of pain signals. This mechanism of action is similar to other opioid analgesics.
Biochemical and Physiological Effects
NPP has been shown to produce a range of biochemical and physiological effects in animal studies. It has been shown to decrease heart rate and blood pressure, as well as induce respiratory depression. Additionally, it has been shown to have a sedative effect and impair motor function.

Advantages and Limitations for Lab Experiments

One advantage of using NPP in lab experiments is its potency and duration of action. This can make it useful in certain studies where a long-lasting analgesic effect is needed. However, one limitation of using NPP is its potential for respiratory depression and other side effects. Careful monitoring is needed to ensure the safety of animals used in studies involving NPP.

Future Directions

There are several potential future directions for research on NPP. One area of interest is the development of new analogs with improved potency and duration of action. Additionally, there is interest in studying the potential for NPP to be used in combination with other analgesics to improve pain management. Finally, there is interest in studying the potential for NPP to be used in the treatment of other conditions, such as depression and anxiety.
In conclusion, N-[2-(1-piperidinyl)ethyl]-2-propylpentanamide hydrochloride is a chemical compound that has been extensively studied for its potential medical applications. It has a similar mechanism of action to other opioid analgesics and has been shown to produce a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several potential future directions for research on NPP.

Scientific Research Applications

NPP has been studied for its potential use as an analgesic and anesthetic. It has been shown to have a similar potency to other commonly used analgesics, such as morphine and fentanyl. Additionally, NPP has been shown to have a longer duration of action than other analgesics, which could make it useful in certain medical settings.

properties

IUPAC Name

N-(2-piperidin-1-ylethyl)-2-propylpentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O.ClH/c1-3-8-14(9-4-2)15(18)16-10-13-17-11-6-5-7-12-17;/h14H,3-13H2,1-2H3,(H,16,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZINZFBVRVCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCCN1CCCCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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